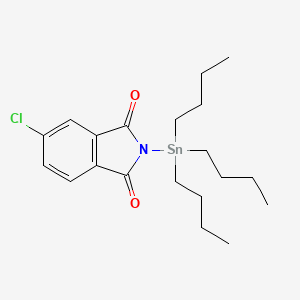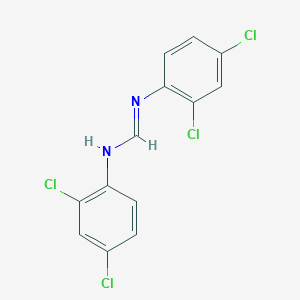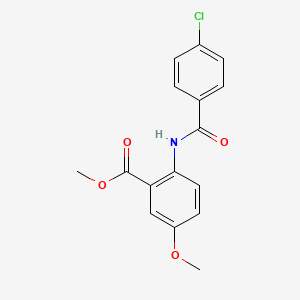
(2R,5R)-Piperazine-2,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-Piperazine-2,5-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of piperazine, a heterocyclic organic compound, and contains two carboxylic acid groups. The compound’s chirality arises from the two stereocenters at the 2 and 5 positions of the piperazine ring, making it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-Piperazine-2,5-dicarboxylic acid typically involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. One common method is the Diels-Alder reaction of a sorbic acid derivative with an acyl nitroso compound, using L-proline as a chiral auxiliary . This method ensures both the stereochemistry and regiochemistry of the cycloaddition, leading to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-Piperazine-2,5-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like osmium tetroxide, reducing agents like lithium aluminium hydride, and bases like lithium diisopropylamide . The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylate derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
(2R,5R)-Piperazine-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of (2R,5R)-Piperazine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application but may include inhibition or activation of enzymatic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,5R)-2-Amino-5-hydroxyhexanoic acid
- (2R,5R)-2,5-diphenylphospholano
Uniqueness
(2R,5R)-Piperazine-2,5-dicarboxylic acid is unique due to its specific stereochemistry and the presence of two carboxylic acid groups. This makes it a valuable compound for stereochemical studies and applications in various fields .
Propriétés
Numéro CAS |
96705-91-8 |
|---|---|
Formule moléculaire |
C6H10N2O4 |
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
(2R,5R)-piperazine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c9-5(10)3-1-7-4(2-8-3)6(11)12/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 |
Clé InChI |
FBYDNPVPBDAFFV-QWWZWVQMSA-N |
SMILES isomérique |
C1[C@@H](NC[C@@H](N1)C(=O)O)C(=O)O |
SMILES canonique |
C1C(NCC(N1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14343191.png)

![4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B14343217.png)

![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
phosphanium](/img/structure/B14343243.png)




